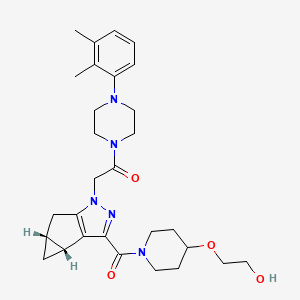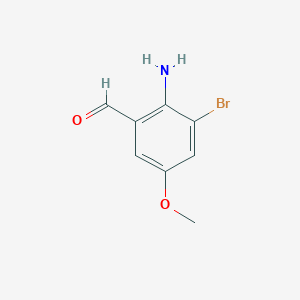
1-Benzyl-3,3-dimethylazetidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-3,3-dimethyl-azetidin-2-one is a four-membered heterocyclic compound belonging to the azetidinone family. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the azetidinone ring. The azetidinone ring is a β-lactam, which is a core structure in many biologically active molecules, including antibiotics.
準備方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethyl-azetidin-2-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of N-benzyl-3,3-dimethyl-2-aminopropanoic acid with a dehydrating agent can lead to the formation of the azetidinone ring. Another method involves the use of enolate chemistry, where the enolate of a suitable precursor undergoes cyclization to form the azetidinone ring .
Industrial Production Methods: Industrial production of 1-benzyl-3,3-dimethyl-azetidin-2-one typically involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the cyclization process efficiently .
化学反応の分析
Types of Reactions: 1-Benzyl-3,3-dimethyl-azetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .
科学的研究の応用
1-Benzyl-3,3-dimethyl-azetidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of β-lactam antibiotics.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of bacterial infections.
Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals
作用機序
The mechanism of action of 1-benzyl-3,3-dimethyl-azetidin-2-one involves its interaction with specific molecular targets. For instance, as a β-lactam, it can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, leading to cell lysis and death. The compound’s structure allows it to fit into the active site of these proteins, disrupting their normal function .
類似化合物との比較
3,3-Dimethyl-azetidin-2-one: Lacks the benzyl group but shares the core azetidinone structure.
1-Benzyl-azetidin-2-one: Similar structure but without the dimethyl groups at the 3-position.
Ezetimibe: A β-lactam used as a cholesterol absorption inhibitor, showcasing the versatility of the azetidinone ring
Uniqueness: 1-Benzyl-3,3-dimethyl-azetidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
1-benzyl-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-12(2)9-13(11(12)14)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
InChIキー |
HJZDKZMSDOXSNM-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(C1=O)CC2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynyl-1H-purine-6,8-dione](/img/structure/B13915204.png)
![Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;hemi(oxalic acid)](/img/structure/B13915208.png)
![(2S)-1-[(4R)-4,5-Dihydro-4-phenylmethyl-2-oxazolyl]-2-(diphenylphosphino)ferrocene](/img/structure/B13915220.png)
![cis-[4-(Trifluoromethoxy)cyclohexyl]methanamine;hydrochloride](/img/structure/B13915224.png)



![Methyl 2'-chloro-5'-methoxy-6-methyl[4,4'-bipyridine]-3-carboxylate](/img/structure/B13915241.png)

![N,N-diethylethanamine;[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13915248.png)

![[(2S,5R)-2-[5-(azetidin-3-yl)-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate](/img/structure/B13915275.png)


